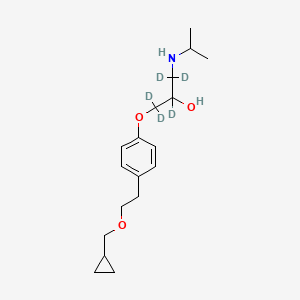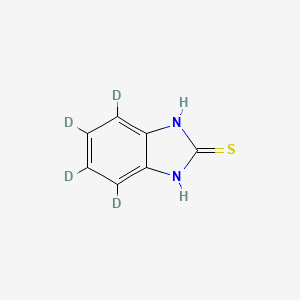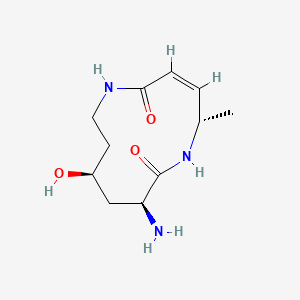
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is a cyclic amine derived from the enzymatic degradation of glidobactins, which are lipopeptide antibiotics. It is a key intermediate in the synthesis of acyl analogues of glidobactin and has significant applications in the field of antibiotics .
準備方法
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is primarily prepared through enzymatic degradation of glidobactins. The process involves the use of a bacterial strain of Pseudomonas sp. that exhibits glidobactin deacylating activity. The enzymatic treatment of glidobactins results in the formation of glidobamine and other degradation products . Industrial production methods for glidobamine involve the fermentation of Polyangium brachysporum sp. nov. strain ATCC53080, followed by enzymatic cleavage using specific acylases .
化学反応の分析
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various acyl analogues of glidobactin.
Biology: this compound is studied for its role in the enzymatic degradation of lipopeptide antibiotics.
Industry: This compound is used in the industrial production of semisynthetic analogues of antibiotics.
作用機序
The mechanism of action of glidobamine involves its role as an intermediate in the enzymatic degradation of glidobactins. It is formed through the cleavage of glidobactin A by papain at specific sites, resulting in the formation of glidobamine and other degradation products. This process is crucial for the synthesis of diverse semisynthetic analogues of glidobactin .
類似化合物との比較
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is unique compared to other similar compounds due to its specific role in the degradation of glidobactins and its applications in antibiotic synthesis. Similar compounds include other cyclic amines and lipopeptide antibiotics, but glidobamine stands out due to its specific enzymatic formation and its role as an intermediate in the synthesis of acyl analogues of glidobactin .
特性
CAS番号 |
108351-42-4 |
|---|---|
分子式 |
C11H19N3O3 |
分子量 |
241.291 |
IUPAC名 |
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione |
InChI |
InChI=1S/C11H19N3O3/c1-7-2-3-10(16)13-5-4-8(15)6-9(12)11(17)14-7/h2-3,7-9,15H,4-6,12H2,1H3,(H,13,16)(H,14,17)/b3-2-/t7-,8-,9-/m0/s1 |
InChIキー |
LQWFNYXYRHQGHO-ACSLGPAPSA-N |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)

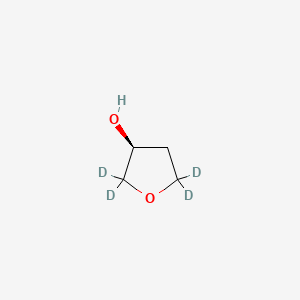
![2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)
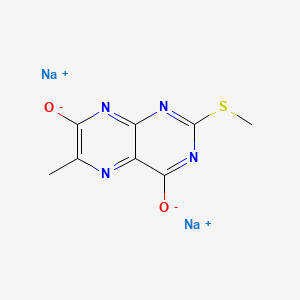
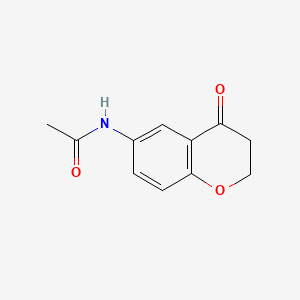
![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)
![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)


![7H-Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
